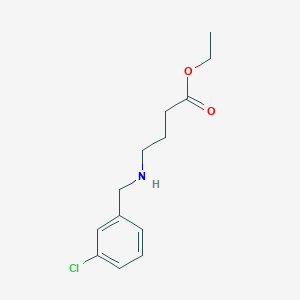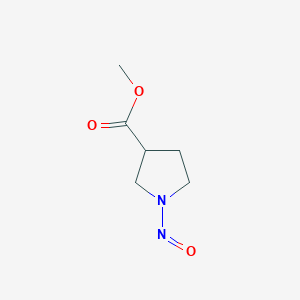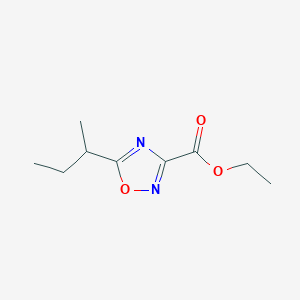![molecular formula C6H3BrF2N4 B13505424 6-Bromo-8-(difluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B13505424.png)
6-Bromo-8-(difluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-8-(difluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-(difluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine typically involves the reaction of a brominated pyridine derivative with a difluoromethylating agent under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to remove any by-products or impurities.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-8-(difluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would need to be optimized for each case.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time would vary depending on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield a variety of derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its chemical properties could be exploited in the development of new materials with specific electronic or optical properties.
Biological Research: The compound could be used as a probe or tool in biological studies to investigate various biochemical pathways and processes.
Wirkmechanismus
The mechanism by which 6-Bromo-8-(difluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine exerts its effects would depend on its specific application. In medicinal chemistry, for example, the compound could interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting a therapeutic effect. The exact molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-8-(trifluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine
- 8-Bromo-6-methyl-[1,2,3,4]tetrazolo[1,5-a]pyridine
Uniqueness
6-Bromo-8-(difluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and physical properties compared to its trifluoromethyl and methyl analogs
Eigenschaften
Molekularformel |
C6H3BrF2N4 |
|---|---|
Molekulargewicht |
249.02 g/mol |
IUPAC-Name |
6-bromo-8-(difluoromethyl)tetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H3BrF2N4/c7-3-1-4(5(8)9)6-10-11-12-13(6)2-3/h1-2,5H |
InChI-Schlüssel |
JOMUCZMRSDGJCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NN=NN2C=C1Br)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(Benzyloxy)carbonyl]amino}-5-phenylpentanoic acid](/img/structure/B13505355.png)

![3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13505369.png)
![tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate](/img/structure/B13505373.png)


![[4-(2,3-Difluorophenoxy)phenyl]methanol](/img/structure/B13505392.png)
methanone](/img/structure/B13505397.png)
![2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one](/img/structure/B13505411.png)



![Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13505436.png)
